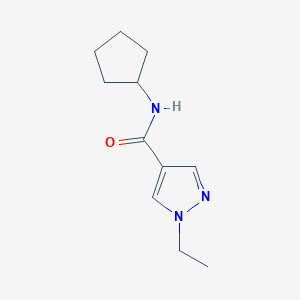
N-1,3-benzodioxol-5-yl-1-(ethylsulfonyl)-4-piperidinecarboxamide
Übersicht
Beschreibung
N-1,3-benzodioxol-5-yl-1-(ethylsulfonyl)-4-piperidinecarboxamide, also known as BDBES, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BDBES is a piperidinecarboxamide derivative, which is structurally similar to other compounds such as MDMA and MDA. However, unlike these compounds, BDBES does not have any psychoactive effects and is primarily used for research purposes.
Wirkmechanismus
The mechanism of action of N-1,3-benzodioxol-5-yl-1-(ethylsulfonyl)-4-piperidinecarboxamide is not fully understood, but it is believed to act on several different targets in the body. One of the primary targets is the serotonin transporter, which is involved in the regulation of mood and emotion. This compound has been shown to inhibit the reuptake of serotonin, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects that make it useful for scientific research. It has been shown to increase the levels of several neurotransmitters, including serotonin, dopamine, and norepinephrine. This compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using N-1,3-benzodioxol-5-yl-1-(ethylsulfonyl)-4-piperidinecarboxamide in lab experiments is its specificity. Unlike other compounds such as MDMA and MDA, this compound does not have any psychoactive effects and is therefore less likely to produce confounding results. However, one of the limitations of using this compound is its cost, as it is a relatively expensive compound to synthesize.
Zukünftige Richtungen
There are several future directions for research on N-1,3-benzodioxol-5-yl-1-(ethylsulfonyl)-4-piperidinecarboxamide. One area of research is in the development of new drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has shown promise in this area, and further research may lead to the development of more effective treatments. Another area of research is in the development of new anticancer drugs. This compound has been shown to inhibit the growth of cancer cells, and further research may lead to the development of more potent and selective anticancer agents.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been studied for its potential use in cancer research, where it has been shown to inhibit the growth of cancer cells. While there are limitations to its use in lab experiments, this compound has several advantages over other compounds and has promising future directions for research.
Wissenschaftliche Forschungsanwendungen
N-1,3-benzodioxol-5-yl-1-(ethylsulfonyl)-4-piperidinecarboxamide has been used in several scientific studies to investigate its potential applications in various fields. One of the primary areas of research is in the field of neuroscience, where this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been studied for its potential use in cancer research, where it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1-ethylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5S/c1-2-23(19,20)17-7-5-11(6-8-17)15(18)16-12-3-4-13-14(9-12)22-10-21-13/h3-4,9,11H,2,5-8,10H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIIFXUHNGUYGDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-({2,5-dimethyl-1-[4-(4-morpholinyl)phenyl]-1H-pyrrol-3-yl}methylene)-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4729043.png)
![N-{1,1-dimethyl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-4-methylbenzenesulfonamide](/img/structure/B4729065.png)



![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({5-[(2,3-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4729094.png)

![4-chloro-N-[2-(4-methylphenyl)-2-oxoethyl]-N-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide](/img/structure/B4729100.png)

![2-[(diphenylmethyl)thio]-5,6-dimethyl-1H-benzimidazole](/img/structure/B4729118.png)
![N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4729123.png)

![3-{[2-(benzoylamino)-3-methyl-2-butenoyl]amino}benzoic acid](/img/structure/B4729134.png)